Cas no 1806583-26-5 (Ethyl 4-(3-chloropropanoyl)-2-formylbenzoate)

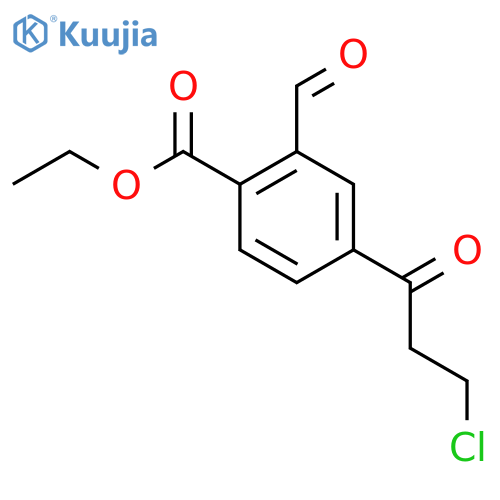

1806583-26-5 structure

商品名:Ethyl 4-(3-chloropropanoyl)-2-formylbenzoate

CAS番号:1806583-26-5

MF:C13H13ClO4

メガワット:268.692923307419

CID:4959299

Ethyl 4-(3-chloropropanoyl)-2-formylbenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(3-chloropropanoyl)-2-formylbenzoate

-

- インチ: 1S/C13H13ClO4/c1-2-18-13(17)11-4-3-9(7-10(11)8-15)12(16)5-6-14/h3-4,7-8H,2,5-6H2,1H3

- InChIKey: BTTSAFHBOREFIJ-UHFFFAOYSA-N

- ほほえんだ: ClCCC(C1C=CC(C(=O)OCC)=C(C=O)C=1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 7

- 複雑さ: 316

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 60.4

Ethyl 4-(3-chloropropanoyl)-2-formylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015003335-1g |

Ethyl 4-(3-chloropropanoyl)-2-formylbenzoate |

1806583-26-5 | 97% | 1g |

1,519.80 USD | 2021-06-21 | |

| Alichem | A015003335-500mg |

Ethyl 4-(3-chloropropanoyl)-2-formylbenzoate |

1806583-26-5 | 97% | 500mg |

806.85 USD | 2021-06-21 | |

| Alichem | A015003335-250mg |

Ethyl 4-(3-chloropropanoyl)-2-formylbenzoate |

1806583-26-5 | 97% | 250mg |

470.40 USD | 2021-06-21 |

Ethyl 4-(3-chloropropanoyl)-2-formylbenzoate 関連文献

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

1806583-26-5 (Ethyl 4-(3-chloropropanoyl)-2-formylbenzoate) 関連製品

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量